11-benzyl-4-phenyl-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one
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Overview
Description
7-benzyl-3-phenyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one is a complex heterocyclic compound It is characterized by its unique structure, which includes a pyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine core, substituted with benzyl and phenyl groups, and a thioxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-3-phenyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one typically involves multi-step reactions. One common method starts with the preparation of the pyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine core, followed by the introduction of benzyl and phenyl groups through nucleophilic substitution reactions. The thioxo group is then introduced via a thiation reaction using reagents such as Lawesson’s reagent or phosphorus pentasulfide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-benzyl-3-phenyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a sulfide.
Substitution: The benzyl and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include alkyl halides, acyl chlorides, and organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
Chemistry
In chemistry, 7-benzyl-3-phenyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its heterocyclic structure is similar to that of many biologically active molecules, making it a candidate for drug development. Research has focused on its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Industry
In industry, the compound is used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of polymers, dyes, and other materials.
Mechanism of Action
The mechanism of action of 7-benzyl-3-phenyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. Additionally, the benzyl and phenyl groups can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
7-benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: This compound shares a similar pyrido[3,4-d]pyrimidine core but differs in its substitution pattern.
6-benzyl-3a,4,5,6,7,7a-hexahydro-3a-hydroxy-7a-methyl-2-thioxo-5-phenyloxazolo[5,4-c]pyridine: This compound has a similar thioxo group and benzyl substitution but differs in its overall structure.
Uniqueness
The uniqueness of 7-benzyl-3-phenyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
312513-68-1 |
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Molecular Formula |
C22H19N3OS2 |
Molecular Weight |
405.5g/mol |
IUPAC Name |
11-benzyl-4-phenyl-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one |
InChI |
InChI=1S/C22H19N3OS2/c26-21-19-17-11-12-24(13-15-7-3-1-4-8-15)14-18(17)28-20(19)23-22(27)25(21)16-9-5-2-6-10-16/h1-10H,11-14H2,(H,23,27) |
InChI Key |
AEOPUZZXDZCHSK-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=C1C3=C(S2)NC(=S)N(C3=O)C4=CC=CC=C4)CC5=CC=CC=C5 |
Canonical SMILES |
C1CN(CC2=C1C3=C(S2)NC(=S)N(C3=O)C4=CC=CC=C4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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